2-phenylacetic acid

Descripción general

Descripción

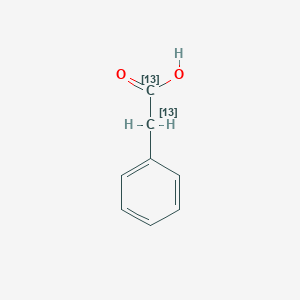

2-phenylacetic acid is a labeled isotopic compound of phenylacetic acid, where the carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound is primarily used in research to trace and study metabolic pathways due to its isotopic labeling. The molecular formula of phenylacetic acid-1,2-13C2 is C6H513CH213CO2H, and it has a molecular weight of 138.13 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-phenylacetic acid can be synthesized through the hydrolysis of benzyl cyanide-1,2-13C2. The process involves mixing benzyl cyanide-1,2-13C2 with water and sulfuric acid, followed by heating under reflux conditions. The reaction mixture is then cooled, and the phenylacetic acid-1,2-13C2 is isolated by filtration and purification .

Industrial Production Methods: Industrial production of phenylacetic acid-1,2-13C2 follows similar synthetic routes but on a larger scale. The use of isotopically labeled starting materials, such as benzyl cyanide-1,2-13C2, is essential. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-phenylacetic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phenylacetaldehyde-1,2-13C2 and further to phenylacetic acid-1,2-13C2.

Reduction: Reduction of phenylacetic acid-1,2-13C2 can yield phenylacetaldehyde-1,2-13C2.

Substitution: Halogenation reactions can introduce halogen atoms into the phenyl ring, forming chloro- or bromo-phenylacetic acid-1,2-13C2.

Common Reagents and Conditions:

Oxidation: Copper (II) hydroxide is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

Substitution: Halogenation reactions typically use halogen gases or halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Phenylacetaldehyde-1,2-13C2, phenylacetic acid-1,2-13C2.

Reduction: Phenylacetaldehyde-1,2-13C2.

Substitution: Chloro-phenylacetic acid-1,2-13C2, bromo-phenylacetic acid-1,2-13C2.

Aplicaciones Científicas De Investigación

2-phenylacetic acid is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes. Some key applications include:

Mecanismo De Acción

The mechanism of action of phenylacetic acid-1,2-13C2 involves its incorporation into metabolic pathways where it undergoes various biochemical transformations. The labeled carbon atoms allow researchers to track its movement and conversion within the system. The primary molecular targets and pathways include:

Metabolic Pathways: 2-phenylacetic acid is metabolized by enzymes such as monoamine oxidase and aldehyde dehydrogenase, leading to the formation of phenylacetaldehyde-1,2-13C2 and phenylacetic acid-1,2-13C2.

Biochemical Transformations: The compound undergoes oxidation, reduction, and substitution reactions, providing insights into the metabolic fate of phenylacetic acid derivatives.

Comparación Con Compuestos Similares

2-phenylacetic acid can be compared with other isotopically labeled compounds and similar phenylacetic acid derivatives:

Phenylacetic Acid: The non-labeled counterpart, used in similar applications but without the ability to trace metabolic pathways.

Phenylacetaldehyde-1,2-13C2: An intermediate in the oxidation of phenylacetic acid-1,2-13C2, used in studies of aldehyde metabolism.

Chloro-phenylacetic Acid-1,2-13C2: A halogenated derivative used in studies of substitution reactions and their effects on metabolic pathways.

This compound stands out due to its isotopic labeling, which provides unique advantages in tracing and studying complex biochemical processes.

Actividad Biológica

2-Phenylacetic acid (PAA) is an aromatic compound with significant biological activity, influencing various physiological processes and exhibiting potential therapeutic properties. This article explores the biological activity of PAA, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound is a colorless liquid with a characteristic odor. It is primarily synthesized through the hydrolysis of phenylacetyl chloride or by the oxidation of phenylacetaldehyde. The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Antimicrobial Activity

PAA has been shown to exhibit antimicrobial properties, particularly against certain strains of bacteria. A study highlighted its role as a messenger molecule produced by commensal bacteria in the human microbiome, which helps maintain vaginal health by displaying antimicrobial and anti-inflammatory activities in a mouse model of vaginitis. The treatment with PAA reduced symptoms associated with bacterial vaginosis and vulvovaginal candidiasis through modulation of the NF-κB signaling pathway, leading to decreased inflammation and bacterial load .

Anti-inflammatory Effects

Research indicates that PAA can modulate inflammatory responses. In vitro studies demonstrated that PAA treatment significantly inhibited the activation of mast cells, which are integral to allergic responses and inflammation. This inhibition was associated with a reduction in pro-inflammatory cytokine production, suggesting that PAA may serve as a therapeutic agent for inflammatory conditions .

Pharmacokinetics

PAA exhibits nonlinear pharmacokinetics, with studies showing that plasma exposure increases disproportionately with dosage. In patients with liver dysfunction, such as those classified under Child-Pugh scores B and C, PAA exposure was notably higher compared to healthy individuals. This suggests that renal function significantly influences the pharmacokinetics of PAA, necessitating careful dose adjustments in clinical settings .

Table 1: Pharmacokinetic Parameters of PAA

| Parameter | Healthy Volunteers | Child-Pugh B | Child-Pugh C |

|---|---|---|---|

| Cmax (µg/mL) | 120 | 163 | 35% higher |

| Elimination Half-life (h) | 0.65 - 5.99 | 0.81 - 6.06 | Increased |

| AUC (Area Under Curve) | Dose-dependent | Dose-dependent | Dose-dependent |

Case Studies

- Vaginal Health Case Study : A study involving the administration of PAA in a mouse model revealed its efficacy in reducing symptoms of vaginitis through its antimicrobial properties and anti-inflammatory effects. The results indicated that PAA could be a beneficial adjunct therapy for managing vaginal infections .

- Renal Impairment Study : In patients with severe renal impairment, plasma concentrations of phenylacetylglutamine (PAGN) increased significantly; however, this did not correlate with elevated PAA levels or neurologic adverse events. This finding underscores the importance of monitoring renal function when administering PAA in clinical settings .

The biological activity of PAA is mediated through several mechanisms:

- Inhibition of Pro-inflammatory Pathways : PAA attenuates the activation of NF-κB and COX-2 pathways, which are crucial in mediating inflammatory responses.

- Antimicrobial Action : By disrupting bacterial cell wall synthesis or function, PAA exhibits bactericidal effects against specific pathogens.

- Neuroprotective Effects : Some studies suggest that PAA may have neuroprotective properties, potentially influencing neurotransmitter systems.

Propiedades

IUPAC Name |

2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-ANVYNZRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480053 | |

| Record name | Phenylacetic acid-1,2-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68661-16-5 | |

| Record name | Phenylacetic acid-1,2-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68661-16-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.